2,4-dimethyl-1H-pyrido[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-1H-pyrido[2,3-b]indole is a compound with the molecular formula C216 H224 B Co20 F4 N72 O16 It is known for its complex structure and significant applications in various scientific fields
Vorbereitungsmethoden
The preparation of 2,4-dimethyl-1H-pyrido[2,3-b]indole involves intricate synthetic routes and specific reaction conditions. One common method includes the self-assembly of chiral metal-organic frameworks . The process typically involves the use of specific reagents and catalysts to facilitate the formation of the desired structure. Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and consistency of the compound.
Analyse Chemischer Reaktionen
2,4-dimethyl-1H-pyrido[2,3-b]indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-1H-pyrido[2,3-b]indole has a wide range of scientific research applications. In chemistry, it is used to study the properties and behaviors of complex metal-organic frameworks . In biology, it may be used to investigate interactions with biological molecules and potential therapeutic applications. In medicine, the compound could be explored for its potential in drug development and treatment strategies. Industrial applications include its use in the development of advanced materials and technologies.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,4-dimethyl-1H-pyrido[2,3-b]indole can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as other metal-organic frameworks. The unique aspects of this compound may include its specific molecular configuration, reactivity, and potential applications. By comparing it with similar compounds, researchers can better understand its distinct characteristics and potential advantages.
Eigenschaften
IUPAC Name |
2,4-dimethyl-1H-pyrido[2,3-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDDKRSSKMTRDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3N=C2N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=CC=CC=C3N=C2N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.